molecular formula C16H19NO4 B7580396 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid

4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid

Cat. No. B7580396
M. Wt: 289.33 g/mol
InChI Key: SDSYLHJNLOUWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid, also known as CPPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPPB is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a neurotransmitter receptor that plays a crucial role in various physiological and pathological processes in the human body. In

Mechanism of Action

4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system and peripheral tissues. The α7 nAChR is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival. By blocking the α7 nAChR, 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid can modulate the activity of various neurotransmitters, including acetylcholine, glutamate, and dopamine.
Biochemical and Physiological Effects:
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of Alzheimer's disease, 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In models of sepsis, 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been shown to reduce inflammation and improve survival rates. 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has also been shown to have analgesic effects in models of neuropathic pain.

Advantages and Limitations for Lab Experiments

4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has several advantages for lab experiments. It is a highly selective antagonist of the α7 nAChR, which allows for precise modulation of this receptor. 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development. However, 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid. One area of interest is the potential therapeutic applications of 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid in various diseases, such as Alzheimer's disease and sepsis. Another area of interest is the development of novel α7 nAChR antagonists with improved pharmacokinetic properties. Additionally, the role of the α7 nAChR in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its function.

Scientific Research Applications

4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been extensively studied for its potential applications in scientific research. As a selective antagonist of the α7 nAChR, 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been shown to modulate various biological processes, including cognition, inflammation, and pain. 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been used in preclinical studies to investigate the role of the α7 nAChR in various diseases, such as Alzheimer's disease, schizophrenia, and sepsis.

properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(11-1-2-11)17-9-7-14(8-10-17)21-13-5-3-12(4-6-13)16(19)20/h3-6,11,14H,1-2,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSYLHJNLOUWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid

Synthesis routes and methods I

Procedure details

A mixture of 4-(1-cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid methyl ester (0.75 g, 2.472 mmol), methanol (25 mL) and 1 N NaOH (10 mL) was stirred at room temperature for 16 hrs. The volatiles were evaporated in vacuo and the residue was redissolved in water (10 mL) and washed with EtOAc (2×5 mL). The aqueous phase was acidified to pH ˜1 with 1N HCl and extracted with EtOAc (2×10 mL), dried (MgSO4), filtered and evaporated affording 0.6 g 84%) of 4-(1-cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid as a solid. 1H-NMR (400 MHz, CDCl3) δ 0.73-0.84 (m, 2H), 0.97-1.07 (m, 2H), 1.72-2.11 (m, 5H), 3.63-3.74 (m, 2H), 3.75-4.00 (m, 2H), 4.64-4.75 (m, 1H), 6.96 (d, 2H), 8.06 (d, 2H).
Name
4-(1-cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid methyl ester
Quantity
0.75 g
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reactant
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25 mL
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Synthesis routes and methods II

Procedure details

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